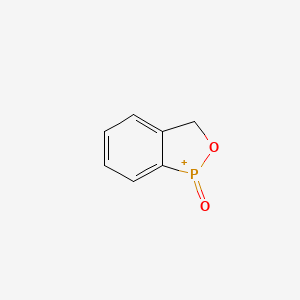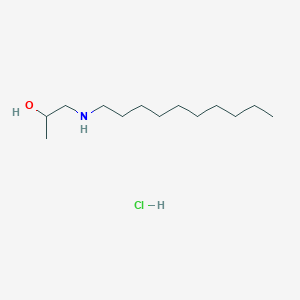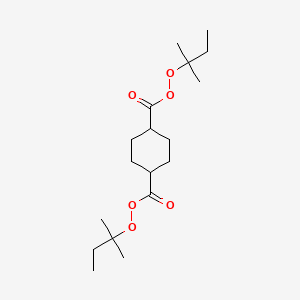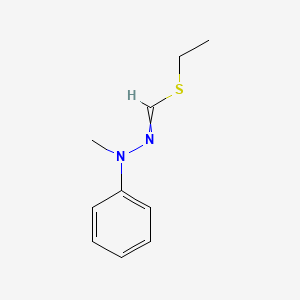
Ethyl methyl(phenyl)methanehydrazonothioate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl methyl(phenyl)methanehydrazonothioate is an organic compound that belongs to the class of hydrazonothioates This compound is characterized by the presence of an ethyl group, a methyl group, a phenyl group, and a hydrazonothioate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl methyl(phenyl)methanehydrazonothioate typically involves the reaction of ethyl methyl ketone with phenylhydrazine to form the corresponding hydrazone. This intermediate is then treated with carbon disulfide and a base, such as sodium ethoxide, to yield the final product. The reaction conditions often require refluxing the mixture to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
Ethyl methyl(phenyl)methanehydrazonothioate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thioate group to a thiol or a sulfide.
Substitution: Nucleophilic substitution reactions can occur at the hydrazone moiety, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or alkoxides can be employed under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or sulfides. Substitution reactions can lead to a variety of hydrazone derivatives.
Scientific Research Applications
Ethyl methyl(phenyl)methanehydrazonothioate has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.
Biology: The compound’s derivatives may exhibit biological activity, making it a candidate for drug discovery and development.
Industry: It can be used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of ethyl methyl(phenyl)methanehydrazonothioate involves its interaction with molecular targets such as enzymes or receptors. The compound may act as an inhibitor or activator, depending on its structure and the specific biological pathway involved. The hydrazonothioate moiety can form covalent bonds with nucleophilic sites on proteins, leading to modulation of their activity.
Comparison with Similar Compounds
Similar Compounds
Ethyl methyl(phenyl)methanehydrazonothioate: Similar compounds include other hydrazonothioates with different substituents, such as methyl(phenyl)methanehydrazonothioate or ethyl(phenyl)methanehydrazonothioate.
Uniqueness
This compound is unique due to its specific combination of substituents, which confer distinct chemical and biological properties
Properties
CAS No. |
113470-40-9 |
|---|---|
Molecular Formula |
C10H14N2S |
Molecular Weight |
194.30 g/mol |
IUPAC Name |
ethyl N-(N-methylanilino)methanimidothioate |
InChI |
InChI=1S/C10H14N2S/c1-3-13-9-11-12(2)10-7-5-4-6-8-10/h4-9H,3H2,1-2H3 |
InChI Key |
IFTVIJWSAQZSOM-UHFFFAOYSA-N |
Canonical SMILES |
CCSC=NN(C)C1=CC=CC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



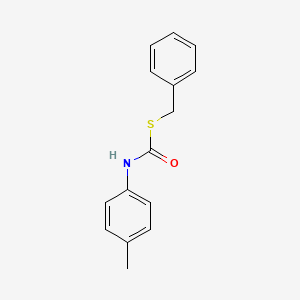


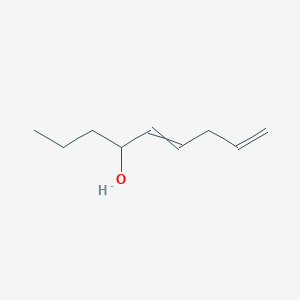
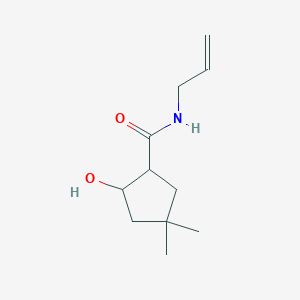

![Acetamide, N-[2-[(acetylamino)methyl]phenyl]-](/img/structure/B14304864.png)
![3-[Tri(furan-2-yl)silyl]propan-1-amine](/img/structure/B14304867.png)

